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Compound of Interest

Compound Name:
2-Chloro-5-hydroxy-4-

methylpyrimidine

CAS No.: 1245506-62-0

Cat. No.: B1433344

Get Quote

Core Identity & Strategic Utility in Medicinal Chemistry

Executive Summary
2-Chloro-5-hydroxy-4-methylpyrimidine (CAS 1245506-62-0) is a bifunctional pyrimidine

scaffold critical to modern drug discovery. Unlike generic pyrimidines, this molecule possesses

an orthogonal reactivity profile: a nucleophilic hydroxyl group at the C5 position and an

electrophilic chlorine at the C2 position.

This "push-pull" electronic structure makes it an ideal pharmacophore building block for:

Integrated Stress Response (ISR) Inhibitors: Structural analogs of ISRIB used in

neurodegenerative research.[1]

Kinase Inhibition: Targeting ATP-binding pockets where the pyrimidine ring mimics the

adenine base.
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Metabolic Enzyme Modulation: Specifically Malic Enzyme 3 (ME3) inhibitors for pancreatic

ductal adenocarcinoma (PDAC).

Chemical Identity & Specifications
Property Specification

IUPAC Name 2-Chloro-4-methylpyrimidin-5-ol

Common Name 2-Chloro-5-hydroxy-4-methylpyrimidine

CAS Number 1245506-62-0

Molecular Formula C₅H₅ClN₂O

Molecular Weight 144.56 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Low solubility

in water

pKa (Predicted)
~6.5 (OH group acidity enhanced by pyrimidine

ring)

Storage
Inert atmosphere (Argon/Nitrogen), 2-8°C,

Protect from light

Synthesis & Manufacturing Logic
The synthesis of 5-hydroxypyrimidines is non-trivial due to the electron-deficient nature of the

ring, which makes direct hydroxylation difficult.

Primary Synthetic Route (Cyclization Strategy)
The most robust industrial route avoids direct functionalization of the pyrimidine ring and

instead builds the ring with the substituents in place.

Starting Materials: Acetamidine hydrochloride and Ethyl 2-chloro-3-oxobutanoate (or a 2-

alkoxy derivative).

Condensation: Base-catalyzed condensation creates the pyrimidine core.
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Functional Group Interconversion: If starting from a methoxy precursor (2-chloro-5-methoxy-

4-methylpyrimidine), a demethylation step using BBr₃ or HBr is required to reveal the free

hydroxyl.

Alternative Route (Direct Chlorination)
Precursor: 4-Methyl-2,5-pyrimidinediol (Thymine analog derivatives).

Chlorination: Selective chlorination at the C2 position using POCl₃ is challenging due to

competing chlorination at C4. This route often yields mixtures and is less preferred for high-

purity applications.

Reactivity Profile: The "Orthogonal" Workflow
The value of CAS 1245506-62-0 lies in its ability to undergo sequential, selective

functionalization.

A. The C5-Hydroxyl (Nucleophile)
The 5-OH group is acidic. Under basic conditions (K₂CO₃/DMF or Cs₂CO₃/DMF), it readily

forms an oxyanion that participates in:

SN2 Alkylation: Reaction with alkyl halides to form ether linkages.

Mitsunobu Reaction: Coupling with primary/secondary alcohols to install complex side

chains.

B. The C2-Chlorine (Electrophile)
The C2 position is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-

catalyzed cross-coupling, but it is less reactive than the C4 position would be.

SNAr: Reacts with amines or thiols, often requiring heat or acid catalysis.

Suzuki-Miyaura Coupling: Couples with aryl boronic acids to install biaryl systems.

Diagram: Divergent Synthesis Workflow
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The following diagram illustrates how this scaffold serves as a branching point for library

generation.

Optimization Logic

2-Chloro-5-hydroxy-
4-methylpyrimidine

(CAS 1245506-62-0)

Intermediate A:
5-Alkoxy Derivative

Path 1: Alkylation (K2CO3, R-X)
Retains Cl for later

Intermediate B:
2-Aryl Derivative

Path 3: Suzuki Coupling first
(Risk of OH interference)

Target Molecule:
(e.g., ISRIB Analog)

Path 2: Suzuki Coupling
(Pd(PPh3)4, Ar-B(OH)2)

Path 4: Alkylation

Click to download full resolution via product page

Caption: Divergent synthesis pathways. Path 1 followed by Path 2 is generally preferred to

prevent catalyst poisoning by the free hydroxyl group during Pd-catalyzed steps.

Case Studies in Drug Discovery
Case Study 1: ISRIB Analogs (Neuroprotection)
Researchers at UCSF and Nottingham have utilized pyrimidine scaffolds to optimize ISRIB

(Integrated Stress Response Inhibitor).

Mechanism: The molecule binds to eIF2B, reversing the effects of eIF2α phosphorylation.

Role of CAS 1245506-62-0: The 5-hydroxy group allows for the attachment of lipophilic side

chains that improve blood-brain barrier (BBB) permeability, while the 2-chloro group allows

for the attachment of the core aromatic rings required for eIF2B binding [1].

Case Study 2: ME3 Inhibitors (Oncology)
In the development of inhibitors for Malic Enzyme 3 (ME3), a key target in pancreatic cancer:

Challenge: Selectivity over ME1 and ME2 isoforms.
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Solution: The 2-chloro-5-hydroxypyrimidine core was used to synthesize "Compound 10e".

The 5-OH was alkylated to introduce steric bulk, while the 2-Cl was displaced to link the

scaffold to the inhibitor pharmacophore. This substitution pattern was critical for fitting into

the allosteric site of ME3 [2].

Experimental Protocols
Protocol A: O-Alkylation (Ether Synthesis)
Use this protocol to functionalize the 5-OH position while preserving the 2-Cl.

Setup: Charge a round-bottom flask with 2-Chloro-5-hydroxy-4-methylpyrimidine (1.0 eq)

and anhydrous DMF (10 mL/g).

Base Addition: Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). Stir at Room Temperature (RT) for

15 minutes to ensure deprotonation (solution may change color).

Electrophile: Add the alkyl halide (R-Br or R-I, 1.1 eq) dropwise.

Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass: M+R).

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to

remove DMF. Dry over Na₂SO₄.[1]

Protocol B: Suzuki-Miyaura Coupling at C2
Use this protocol to install an aryl group at the 2-position.

Setup: Dissolve the 5-alkoxy-2-chloropyrimidine intermediate (from Protocol A) in 1,4-

Dioxane/Water (4:1).

Reagents: Add Aryl Boronic Acid (1.2 eq) and Na₂CO₃ (2.0 eq).

Degassing: Sparge with Nitrogen for 10 minutes (Critical step to prevent homocoupling).

Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

Reaction: Heat to 90°C for 2–6 hours under Nitrogen.
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Purification: Filter through Celite, concentrate, and purify via Flash Chromatography

(Hexane/EtOAc).

Safety and Handling (E-E-A-T)
Hazard Identification:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.

Handling Precaution: The free hydroxyl group makes this compound slightly hygroscopic.

Store under inert gas.

Reactivity Warning: Avoid strong oxidizing agents. The 2-chloro position can hydrolyze to the

2-hydroxy derivative (inactive tautomer) if exposed to strong aqueous acid/base for

prolonged periods without a nucleophile present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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